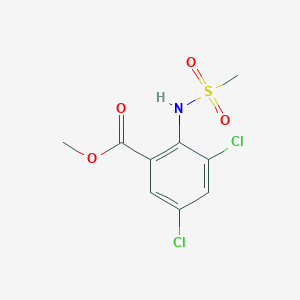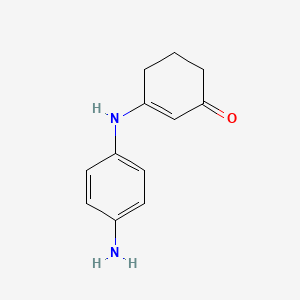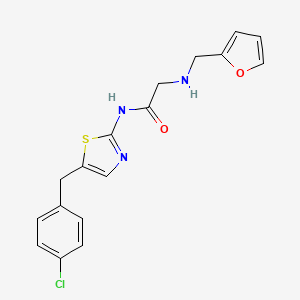![molecular formula C8H5F2N3O2 B2464811 Acide 5-(difluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique CAS No. 1823843-51-1](/img/structure/B2464811.png)
Acide 5-(difluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities .
Applications De Recherche Scientifique
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique photophysical properties.
Mécanisme D'action
Target of Action
The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .
Pharmacokinetics
The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.
Result of Action
The inhibition of the PI3K δ enzyme by 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .
Action Environment
The action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .
Analyse Biochimique
Biochemical Properties
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
The cellular effects of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid are diverse. It has been found to have cytotoxic effects on certain types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its overall biological activity .
Metabolic Pathways
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the use of acetic acid tends to favor the formation of 7-difluoromethylpyrazolo[1,5-A]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylate
Uniqueness
What sets 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the difluoromethyl group. This unique structure enhances its biological activity, metabolic stability, and binding affinity to receptors, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHVBZJJHJQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)


![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2464744.png)

![4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2464751.png)
